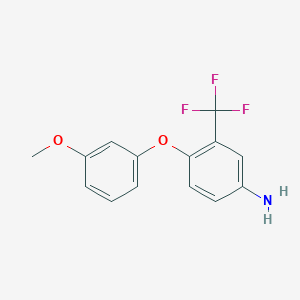

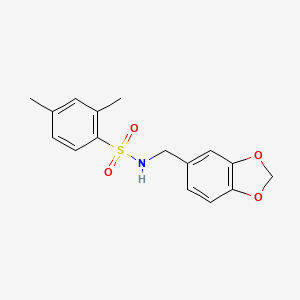

4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline” is a chemical compound that likely contains an aniline group (a phenyl group attached to an amino group), a methoxy group (an oxygen atom bonded to a methyl group), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The exact properties and applications of this compound would depend on its specific structure .

Synthesis Analysis

The synthesis of similar compounds often involves the introduction of the trifluoromethyl group into the molecule. This process, known as trifluoromethylation, has been the subject of recent advances in carbon-centered radical intermediates .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the aniline, methoxy, and trifluoromethyl groups. These groups could affect the compound’s polarity, reactivity, and other physical and chemical properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the aniline, methoxy, and trifluoromethyl groups. For example, the trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the aniline, methoxy, and trifluoromethyl groups. For example, similar compounds have been reported to have a liquid form, a specific refractive index, boiling point, and density .

科学的研究の応用

Chemical Synthesis and Reactions

- Synthesis of Aniline Derivatives : A study described the reaction of anilides with phenyliodine(III) bis(trifluoroacetate), leading to the transfer of the 4-iodophenyl group to the amide nitrogen, affording acetyldiarylamines, or a trifluoroacetoxy group to the anilide aromatic ring, producing corresponding phenols (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).

Liquid Crystal Research

- Liquid Crystals with Trifluoromethyl Groups : Research on 4-octyloxy-N-(benzylidene) aniline derivatives with 4-trifluoromethyl and 4-trifluoromethoxy groups showed that they exhibit stable smectic B and A phases. The study provided insights into the liquid crystalline properties influenced by moderately polar nature of these mesogens (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Kinase Inhibitor Studies

- c-Met Kinase Inhibitors : A study performed docking of aniline derivatives complexed with c-Met kinase to analyze molecular features contributing to inhibitory activity. It revealed the molecular structure and activity relationships of these compounds (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).

Material Synthesis

- Synthesis of Aniline Compounds : Research focused on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, demonstrating a process with high yield and environmental friendliness (Wen, 2007).

Electro-Optic and Electrochromic Materials

- Electrochromic Materials Research : Studies have synthesized various aniline derivatives for applications in electrochromic materials, exploring their potential in NIR region and high-temperature electro-optics (Li, Liu, Ju, Zhang, & Zhao, 2017); (Suresh, Gulotty, Bales, Inbasekaran, Chartier, Cummins, & Smith, 2003).

Metabolite Synthesis

- Synthesis of Metabolites : A study described the synthesis and characterization of metabolites such as acyl glucuronide and hydroxy metabolites of diclofenac, highlighting the production of these metabolites for toxicological studies (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004).

Catalytic Reactions

- Catalytic Oxidation Studies : Investigations into the use of Fe3O4 magnetic nanoparticles as catalysts for the oxidation of phenolic and aniline compounds in aqueous solution were reported, providing insights into the catalytic abilities of these nanoparticles (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).

作用機序

将来の方向性

The future directions for research and development involving this compound would likely depend on its specific properties and potential applications. For example, the trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials, suggesting potential future directions in these areas .

特性

IUPAC Name |

4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-10-3-2-4-11(8-10)20-13-6-5-9(18)7-12(13)14(15,16)17/h2-8H,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBWUNYJGDTHBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2377941.png)

![methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2377942.png)

![[1-(2,4-Difluorophenyl)cyclopropyl]methanamine](/img/structure/B2377945.png)

![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377947.png)

![7-chloro-2-(((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2377951.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2377961.png)